3-(2,2-Difluoroethyl)piperidin-2-one
Overview
Description
“3-(2,2-Difluoroethyl)piperidin-2-one” is a chemical compound with the molecular formula C7H11F2NO. It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring with a 2-one group and a 2,2-difluoroethyl group attached .Scientific Research Applications
Fluorinated N-Heterocycles Synthesis
Research has demonstrated the utility of fluorinated piperidines as critical building blocks in discovery chemistry. A study by García-Vázquez et al. (2021) outlined a palladium-catalyzed [4 + 2] annulation approach for creating fluorinated N-heterocycles. This method allows for the efficient synthesis of 3-fluoro- and trifluoromethylthio-piperidines with high diastereocontrol, showcasing their potential for chemoselective derivatization (García-Vázquez et al., 2021).
Spectroscopic and Structural Analysis
Another study focused on the synthesis and detailed analysis of a piperidin-4-one derivative, showcasing the compound's molecular structure through various spectroscopic methods and single crystal XRD analysis. This research, conducted by Doss et al. (2017), emphasizes the importance of piperidine derivatives in the exploration of molecular properties and potential applications in nonlinear optics (Doss et al., 2017).
Synthesis of Difluoropiperidines
Surmont et al. (2009) developed a method for synthesizing 3-alkoxy-4,4-difluoropiperidines, highlighting the compound's relevance in agrochemical and pharmaceutical chemistry. This research presents an innovative approach for introducing functional groups to the piperidine ring, expanding the utility of these compounds in various chemical syntheses (Surmont et al., 2009).
Metal-Organic Frameworks
Research by Clérac et al. (2000) on the anion of 2,6-di(phenylimino)piperidine supported the formation of linear chains of metal atoms, demonstrating the potential of piperidine derivatives in creating complex metal-organic frameworks. This study offers insights into the structural capabilities of piperidine compounds in coordination chemistry (Clérac et al., 2000).
Enantioenriched Piperidines Synthesis
Rioton et al. (2015) outlined a stereoselective rearrangement process for synthesizing enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. This method demonstrates the versatility of piperidine derivatives in creating complex molecular structures with specific stereochemical configurations, highlighting their importance in synthetic organic chemistry (Rioton et al., 2015).
Properties
IUPAC Name |
3-(2,2-difluoroethyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-6(9)4-5-2-1-3-10-7(5)11/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGBSEFEFRNAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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